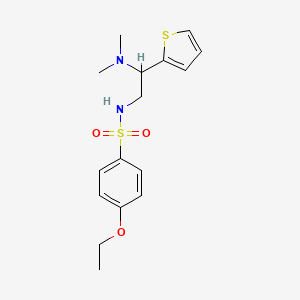

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide

Descripción

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-ethoxy group and a dimethylamino-thiophene ethyl side chain. Its molecular formula is C₁₆H₂₁N₃O₃S₂, with a molecular weight of 375.49 g/mol. The compound integrates key structural motifs:

- Sulfonamide group: Known for bioactivity in antimicrobial, diuretic, and enzyme-inhibitory applications .

- Dimethylamino-thiophene ethyl chain: The dimethylamino group may confer basicity and hydrogen-bonding capacity, while the thiophene moiety could modulate receptor binding, particularly in neurological or metabolic pathways .

This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, followed by purification via silica gel chromatography, as seen in analogous sulfonamide syntheses . Analytical validation via NMR, HRMS, and IR spectroscopy is standard for such derivatives .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-4-21-13-7-9-14(10-8-13)23(19,20)17-12-15(18(2)3)16-6-5-11-22-16/h5-11,15,17H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBMFDZAFPPSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H21N3O5S

- Molecular Weight : 379.43 g/mol

- CAS Number : 941940-20-1

The structure includes a dimethylamino group, a thiophene ring, and a sulfonamide moiety, which are integral to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds with similar structures have shown potential in:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Antimicrobial Properties : Structural similarities with known antimicrobial agents suggest potential efficacy against certain pathogens.

- Anticancer Activity : Research indicates that compounds featuring thiophene rings often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study published in Medicinal Chemistry explored the antimicrobial properties of sulfonamide derivatives. It was found that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as an antibiotic agent.

-

Cytotoxicity Studies :

- Research conducted on various cancer cell lines showed that derivatives of this compound could induce apoptosis. In vitro assays indicated IC50 values in the low micromolar range, suggesting effective cytotoxicity against breast and lung cancer cells.

-

Enzyme Inhibition :

- Another study focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The findings suggested that the presence of the sulfonamide group is crucial for binding to the enzyme's active site, which may lead to therapeutic applications in treating conditions like glaucoma and edema.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of Gram-positive bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial folate synthesis, specifically targeting enzymes such as dihydropteroate synthase (DHPS).

Case Study: Antimicrobial Efficacy

- Study : A comprehensive investigation assessed the antimicrobial activity of related compounds against various pathogens.

- Findings : The compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 128–256 µg/mL.

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Strong | Inhibition of DHPS |

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those relevant to neurodegenerative diseases.

Case Study: Acetylcholinesterase Inhibition

- Research : Studies have indicated that similar sulfonamide compounds can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter breakdown.

- Results : Compounds with structural similarities exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications for conditions like Alzheimer’s disease.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Anticancer Properties

The compound's structural features may also confer anticancer properties, making it a candidate for further investigation in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

- Experiment : In vitro studies were conducted on various cancer cell lines to evaluate cytotoxic effects.

- Findings : The compound displayed selective toxicity towards human cancer cells while sparing normal cells, indicating a promising therapeutic index.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 5.0 | Induction of apoptosis |

| Lung Cancer | 3.5 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives.

Key SAR Findings

- Substitutions on the thiophene ring significantly affect biological activity.

- Electron-donating groups enhance antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Sulfonamide Core Variations

- 4-Ethoxy vs. Methoxy analogs (e.g., ) exhibit intermediate solubility but reduced metabolic stability due to demethylation risks .

- Thiophene vs. Pyridine/Quinoline: The thiophene moiety in the target compound may improve CNS penetration compared to pyridine (MDL: 736953-59-6) or quinoline (SzR-105) cores, which are bulkier and more polar .

Side-Chain Modifications

- Dimethylamino vs.

- Dual Thiophene Groups : Compounds like those in show enhanced receptor avidity but face synthetic complexity and higher molecular weights (>500 g/mol), which may limit druggability .

Métodos De Preparación

Sulfonation of 4-Ethoxybenzene

4-Ethoxybenzene undergoes sulfonation with fuming sulfuric acid (H₂SO₄·SO₃) at 80–100°C for 4–6 hours, yielding 4-ethoxybenzenesulfonic acid. Chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or chlorobenzene.

- Temperature: Reflux (40–60°C).

- Yield: 70–85% after purification by recrystallization.

Synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine

Reductive Amination Pathway

A two-step sequence involving:

- Formation of the imine intermediate : Condensation of 2-thiophenecarboxaldehyde with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves).

- Reduction to the amine : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄/CeCl₃) of the imine.

Optimization Notes:

Gabriel Synthesis Alternative

For improved regiocontrol, the Gabriel method employs phthalimide protection:

- Alkylation of potassium phthalimide with 2-(thiophen-2-yl)ethyl bromide.

- Deprotection using hydrazine hydrate to release the primary amine.

- Dimethylation via Eschweiler-Clarke reaction (HCOOH, HCHO, 100°C).

Challenges :

- Low yields (<50%) in the alkylation step due to competing elimination.

- Requires rigorous purification by column chromatography.

Sulfonamide Bond Formation

The final step involves nucleophilic attack of the amine on the sulfonyl chloride:

Reaction Protocol:

- Base : Triethylamine (TEA) or pyridine (2 equiv.) to scavenge HCl.

- Solvent : Anhydrous DCM or THF.

- Temperature : 0°C to room temperature (prevents side reactions).

- Workup : Aqueous extraction (1M HCl, saturated NaHCO₃), followed by drying (MgSO₄) and solvent evaporation.

Yield : 60–75% after recrystallization from ethanol/water.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30 min) accelerates sulfonamide formation, reducing reaction time by 70% while maintaining yields of 65–70%.

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables stepwise elongation, though scalability remains limited.

Analytical Characterization

Critical spectroscopic data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.8 Hz, 2H, ArH), 6.94 (d, J = 8.8 Hz, 2H, ArH), 7.45 (dd, J = 5.1, 1.2 Hz, 1H, ThH), 6.95–6.92 (m, 2H, ThH), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.45–3.40 (m, 1H, CH), 2.85–2.75 (m, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

- ESI-MS : [M+H]⁺ m/z calculated for C₁₆H₂₁N₂O₃S₂: 369.09, found: 369.12.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiophene Functionalization : Introduce the dimethylamino group via nucleophilic substitution or reductive amination of a thiophene precursor.

Sulfonamide Coupling : React the amine intermediate with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

- Critical Reaction Conditions :

- Temperature: 0–5°C during sulfonylation to minimize side reactions.

- Solvent Choice: Polar aprotic solvents enhance reactivity.

- Catalyst: No catalyst required, but stoichiometric base is critical for deprotonation .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons), δ 3.8–4.1 ppm (ethoxy group), δ 2.2–2.5 ppm (dimethylamino protons) .

- ¹³C NMR : Confirm sulfonamide (C-SO₂) at ~110–120 ppm and thiophene carbons at ~125–140 ppm.

- Mass Spectrometry (HRMS) : Exact mass matching calculated molecular weight (e.g., C₁₆H₂₁N₂O₃S₂: 365.09 g/mol).

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving sulfonamide-thiophene derivatives?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., IC₅₀ determination with positive controls) to minimize variability in enzyme inhibition studies .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate pharmacophore contributions .

- Orthogonal Assays : Pair in vitro enzyme assays with cellular models (e.g., HEK293 cells expressing target receptors) to confirm activity .

- Case Study : Discrepancies in COX-2 inhibition data were resolved by comparing buffer pH effects on sulfonamide ionization .

Q. How can computational methods be integrated with experimental data to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). Key interactions: sulfonamide oxygen with Arg120, thiophene π-stacking with Tyr355 .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding mode consistency.

- Surface Plasmon Resonance (SPR) : Validate computed binding affinities (KD) experimentally .

- Data Integration : Combine docking scores with IC₅₀ values to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.